Cas no 20357-70-4 (2-methoxydibenzob,dfuran)
2-methoxydibenzob,dfuran Chemical and Physical Properties
Names and Identifiers
-
- Dibenzofuran,2-methoxy-
- 2-methoxyDibenzofuran
- 2-METHOXYDIBENZOFURAN, 96
- 4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
- AKOS005463091
- XSIBNFRLWPYZRA-UHFFFAOYSA-N
- InChI=1/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H
- SCHEMBL12015225
- 2-methoxy dibenzofuran
- 20357-70-4
- 2-Methoxydibenzo[b,d]furan
- FT-0746201
- 2-Methoxydibenzo[b,d]furan #
- VS-08593
- 4-METHOXY-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- SCHEMBL5848964
- DTXSID90174269
- EN300-16148
- Dibenzofuran, 2-methoxy-
- 2-methoxydibenzob,dfuran
-
- Inchi: 1S/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H3
- InChI Key: XSIBNFRLWPYZRA-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C2C=C(C=CC1=2)OC
Computed Properties
- Exact Mass: 198.0681
- Monoisotopic Mass: 198.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.4Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Melting Point: 42-45 °C(lit.)
- Flash Point: >230 °F
- PSA: 22.37
2-methoxydibenzob,dfuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B593605-25mg |
2-methoxydibenzo[b,d]furan |
20357-70-4 | 25mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B593605-50mg |
2-methoxydibenzo[b,d]furan |
20357-70-4 | 50mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B593605-250mg |
2-methoxydibenzo[b,d]furan |
20357-70-4 | 250mg |
$ 295.00 | 2022-06-01 | ||
| Chemenu | CM133501-1g |
2-methoxydibenzo[b,d]furan |
20357-70-4 | 97% | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-16148-50mg |
4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene |
20357-70-4 | 95.0% | 50mg |
$40.0 | 2023-09-23 | |
| Enamine | EN300-16148-100mg |
4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene |
20357-70-4 | 95.0% | 100mg |
$59.0 | 2023-09-23 | |
| Enamine | EN300-16148-250mg |
4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene |
20357-70-4 | 95.0% | 250mg |
$84.0 | 2023-09-23 | |
| Enamine | EN300-16148-500mg |
4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene |
20357-70-4 | 95.0% | 500mg |
$132.0 | 2023-09-23 | |
| Enamine | EN300-16148-1000mg |
4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene |
20357-70-4 | 95.0% | 1000mg |
$170.0 | 2023-09-23 | |
| Enamine | EN300-16148-2500mg |
4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene |
20357-70-4 | 95.0% | 2500mg |
$266.0 | 2023-09-23 |
2-methoxydibenzob,dfuran Related Literature
-
1. 822. Oxygen heterocycles. Part VI. Orientation in the substitution of 2-methoxydibenzofuranCl. Routier,Ng. Ph. Buu-Ho?,R. Royer J. Chem. Soc. 1956 4276
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Urs Rauwald,Jesús del Barrio,Xian Jun Loh,Oren A. Scherman Chem. Commun. 2011 47 6000
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3. Reactions of quinones with aromatic ethers. Part IV. Dibenzofurans from the cyclisation of arylbenzoquinonesOliver C. Musgrave,Colin J. Webster J. Chem. Soc. Perkin Trans. 1 1974 2263
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4. Index of subjects, 1956
-
5. Index of authors, 1956
Additional information on 2-methoxydibenzob,dfuran
Professional Introduction to 2-Methoxydibenzob,furan (CAS No. 20357-70-4)
2-Methoxydibenzob,furan, identified by its Chemical Abstracts Service number CAS No. 20357-70-4, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic organic molecule, featuring a methoxy group and a fused dibenzofuran structure, has garnered attention due to its unique chemical properties and potential applications in medicinal chemistry.
The structural framework of 2-methoxydibenzob,furan consists of two benzene rings fused at the 1 and 2 positions, with a methoxy group (-OCH₃) attached at the 2-position of one of the benzene rings. This configuration imparts distinct electronic and steric characteristics to the molecule, making it a valuable scaffold for designing novel pharmacophores. The presence of the methoxy group enhances the molecule's solubility in polar solvents and influences its reactivity in various chemical transformations.
In recent years, 2-methoxydibenzob,furan has been extensively studied for its pharmacological potential. Research indicates that this compound exhibits promising biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These findings have spurred further investigation into its mechanism of action and therapeutic applications.
One of the most intriguing aspects of 2-methoxydibenzob,furan is its role as a precursor in synthesizing more complex derivatives with enhanced biological activity. For instance, researchers have explored its utility in developing novel agents targeting neurological disorders. Studies have demonstrated that certain derivatives of this compound can modulate neurotransmitter pathways, suggesting potential benefits in treating conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-methoxydibenzob,furan involves multi-step organic reactions, typically starting from readily available aromatic precursors. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and electrochemical oxidations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the versatility of 2-methoxydibenzob,furan as a building block but also contribute to the broader field of organic chemistry.
The pharmacokinetic profile of 2-methoxydibenzob,furan is another critical area of study. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its bioavailability and therapeutic efficacy. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic characteristics, making it a promising candidate for further development into a drug candidate.
In addition to its pharmaceutical applications, 2-methoxydibenzob,furan has shown potential in material science. Its unique structural features make it an interesting candidate for designing advanced materials with specific optoelectronic properties. For example, researchers have explored its use in developing organic semiconductors and light-emitting diodes (OLEDs), where its molecular structure can be tailored to enhance performance.
The future prospects of 2-methoxydibenzob,furan are vast and multifaceted. Ongoing research aims to uncover new synthetic routes, expand its biological activity spectrum, and explore novel applications in various industries. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.
In conclusion, 2-methoxydibenzob,furan (CAS No. 20357-70-4) is a versatile and intriguing compound with significant potential in pharmaceuticals and material science. Its unique structure, combined with promising biological activities and synthetic accessibility, positions it as a key player in modern chemical research. As scientific understanding continues to evolve, the applications of this compound are expected to expand, contributing to advancements in medicine and technology.
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